[(3As,5S,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrol-5-yl]methanol;hydrochloride
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Description
[(3As,5S,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrol-5-yl]methanol;hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO2 and its molecular weight is 179.64. The purity is usually 95%.
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Biological Activity
[(3As,5S,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrol-5-yl]methanol;hydrochloride is a chemical compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structural configuration that includes a furo-pyrrole moiety. Its molecular formula is C7H13NO2 with a molecular weight of approximately 143.19 g/mol. The compound's hydrochloride form indicates the presence of a chloride ion which may influence its solubility and bioavailability.
Property | Value |
---|---|
Molecular Formula | C7H13NO2 |
Molecular Weight | 143.19 g/mol |
CAS Number | Not specified |
The biological activity of this compound is likely mediated through interaction with various biological targets. While specific mechanisms remain to be fully elucidated, preliminary studies suggest potential interactions with G protein-coupled receptors (GPCRs), which play critical roles in signal transduction across cell membranes.
Potential GPCR Interaction
Research indicates that compounds similar to [(3As,5S,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrol-5-yl]methanol can modulate GPCR activity. For instance:
- Activation/Inhibition : Compounds can activate or inhibit GPCRs leading to downstream signaling effects such as changes in intracellular calcium levels or modulation of cyclic AMP (cAMP) production.
- Therapeutic Implications : Targeting specific GPCRs can have therapeutic implications in conditions like hypertension and diabetes.
Biological Activity and Case Studies
Despite the limited literature directly addressing this compound's biological activity specifically, related compounds have been studied for their pharmacological effects:
-
Neuroprotective Effects : Some studies have indicated that furo-pyrrole derivatives exhibit neuroprotective properties against oxidative stress.
- Study Reference : A study on related compounds showed significant reduction in neuronal death induced by oxidative agents in vitro.
-
Antimicrobial Activity : Certain hexahydro derivatives have demonstrated antimicrobial properties against various pathogens.
- Case Study : In vitro tests indicated that similar compounds inhibited the growth of Staphylococcus aureus and Escherichia coli.
Research Findings
Recent studies have focused on the synthesis and characterization of furo-pyrrole derivatives to explore their biological activities:
-
In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of these compounds.
- Findings : Results indicated improved cognitive function in models treated with furo-pyrrole derivatives compared to controls.
- In Vitro Assays : Cell viability assays have been employed to evaluate cytotoxicity and protective effects against various stressors.
Properties
IUPAC Name |
[(3aS,5S,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrol-5-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c9-4-5-3-7-6(8-5)1-2-10-7;/h5-9H,1-4H2;1H/t5-,6-,7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZYZIKDQIJSNA-MKXDVQRUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1NC(C2)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]2[C@H]1N[C@@H](C2)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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